![molecular formula C16H15F2N5O2S B2929180 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034306-10-8](/img/structure/B2929180.png)
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15F2N5O2S and its molecular weight is 379.39. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Therapeutics
The thiadiazole ring is a versatile scaffold that has been extensively studied in medicinal chemistry for its anticancer properties . Compounds containing this ring can cross cellular membranes and interact with biological targets due to their mesoionic nature. This allows them to exert a broad spectrum of biological activities, including anticancer effects. The compound’s ability to integrate into various in vitro and in vivo cancer models makes it a promising candidate for the development of novel anticancer drugs.
Hypoxia Inhibition
Hypoxia, a condition of reduced oxygen availability, is a hallmark of tumor cells that contributes to cancer progression. Benzo[c][1,2,5]thiadiazoles have been identified as potential hypoxia inhibitors . The compound’s structure could be leveraged to design and synthesize new derivatives that target tumor hypoxia, thereby inhibiting the metastasis of cancer by affecting angiogenesis, cancer cell division, and cell survival.
Clinical Trials and Drug Development
Several thiadiazole-containing compounds have advanced into clinical trials, either as single agents or in combination with other drugs. The compound’s potential efficacy in cancer patients highlights its significance in ongoing drug development efforts .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the detection of primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .
Mode of Action
The compound interacts with its targets through a process known as static quenching. This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and its targets .
Biochemical Pathways
The compound’s mode of action suggests that it may influence pathways involving paas .
Pharmacokinetics
Compounds with similar structures have been noted for their high stability and porosity , which could potentially impact their bioavailability.
Result of Action
The compound’s action results in the detection of PAAs. It exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching . The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines . The compound has been noted for its high stability, suggesting that it may be resistant to a range of environmental conditions .
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2S/c17-16(18)5-3-9(4-6-16)14-20-13(25-21-14)8-19-15(24)10-1-2-11-12(7-10)23-26-22-11/h1-2,7,9H,3-6,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQREFGUMOXXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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